molecular formula C7H4BBrF4O2 B1527156 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid CAS No. 1451393-15-9

4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid

Cat. No. B1527156
M. Wt: 286.82 g/mol
InChI Key: PKNMTVAEKUCNKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid” is a type of boronic acid, which is a compound that contains a boron atom bonded to an oxygen atom and two hydroxyl groups . It is a solid substance with a molecular weight of 207.92 g/mol . The compound is also known by other names such as “2-fluoro-5-trifluoromethyl phenylboronic acid”, “2-fluoro-5-trifluoromethyl phenyl boronic acid”, and “2-fluoro-5-trifluoromethyl benzeneboronic acid” among others .


Molecular Structure Analysis

The molecular formula of the compound is C7H5BF4O2 . The InChI Key, which is a unique identifier for chemical substances, is KUHVVLFCTMTYGR-UHFFFAOYSA-N . The compound’s structure includes a phenyl group (a ring of six carbon atoms) with fluorine and trifluoromethyl groups attached to it, and a boronic acid group .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can be used in functionalization via lithiation and reaction with electrophiles, selective rhodium-catalyzed conjugate addition reactions, and preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .


Physical And Chemical Properties Analysis

The compound is a solid substance with a melting point of 104-109°C . It has a molecular weight of 207.92 g/mol .

Scientific Research Applications

Agrochemical and Pharmaceutical Industries

  • Field : Agrochemical and Pharmaceutical Industries .
  • Application Summary : Trifluoromethylpyridine (TFMP) derivatives, which include 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods of Application : The synthesis and applications of TFMP and its derivatives involve various chemical reactions . For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, is used as a chemical intermediate for the synthesis of several crop-protection products .
  • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . In addition, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

Preparation of Inhibitors of Kinesin Spindle Protein (KSP)

  • Field : Medical Research .
  • Application Summary : 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid is used in the preparation of inhibitors of Kinesin Spindle Protein (KSP) for potential use as antitumor agents .
  • Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes : The outcomes of this application were not provided in the source .

Site-Selective Suzuki-Miyaura Cross-Coupling Reactions

  • Field : Organic Chemistry .
  • Application Summary : 4-(Trifluoromethyl)phenylboronic acid, a compound similar to 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid, can be used in site-selective Suzuki-Miyaura cross-coupling reactions .
  • Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes : The outcomes of this application were not provided in the source .

Functionalization via Lithiation and Reaction with Electrophiles

  • Field : Organic Chemistry .
  • Application Summary : This compound can be used for functionalization via lithiation and reaction with electrophiles .
  • Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes : The outcomes of this application were not provided in the source .

Selective Rhodium-Catalyzed Conjugate Addition Reactions

  • Field : Organic Chemistry .
  • Application Summary : This compound can be used in selective rhodium-catalyzed conjugate addition reactions .
  • Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes : The outcomes of this application were not provided in the source .

Antimicrobial Activity

  • Field : Medical Research .
  • Application Summary : 5-Trifluoromethyl-2-formylphenylboronic acid, a compound similar to 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid, has been synthesized and characterized for its antimicrobial activity .
  • Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes : The compound reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus . In case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of AN2690 (Tavaborole) .

Functionalization via Lithiation and Reaction with Electrophiles

  • Field : Organic Chemistry .
  • Application Summary : This compound can be used for functionalization via lithiation and reaction with electrophiles .
  • Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes : The outcomes of this application were not provided in the source .

Selective Rhodium-Catalyzed Conjugate Addition Reactions

  • Field : Organic Chemistry .
  • Application Summary : This compound can be used in selective rhodium-catalyzed conjugate addition reactions .
  • Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes : The outcomes of this application were not provided in the source .

Site-Selective Suzuki-Miyaura Cross-Coupling Reactions

  • Field : Organic Chemistry .
  • Application Summary : 4-(Trifluoromethyl)phenylboronic acid, a compound similar to 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid, can be used in site-selective Suzuki-Miyaura cross-coupling reactions .
  • Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes : The outcomes of this application were not provided in the source .

Safety And Hazards

The compound may cause serious eye irritation, skin irritation, and may be harmful if swallowed. It may also cause respiratory irritation. Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

[4-bromo-2-fluoro-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BBrF4O2/c9-5-2-6(10)4(8(14)15)1-3(5)7(11,12)13/h1-2,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNMTVAEKUCNKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)Br)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BBrF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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